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Nms-P715

MPS1/TTK Kinase selectivity Aurora kinase

NMS-P715 is the definitive tool for MPS1 kinase research. Unlike reversine, it spares Aurora A/B, eliminating confounding antimitotic effects. Its narrow kinome profile (only 3 off-targets <10 µM: CK2, MELK, NEK6) ensures clean phosphoproteomic data versus promiscuous inhibitors like BAY 1217389. The C604Y gatekeeper mutation resistance profile makes it essential for resistance studies. Oral bioavailability (37%) and in vivo tolerability (90 mg/kg/day) are validated in xenograft models. Choose NMS-P715 for uncompromised selectivity and experimental fidelity.

Molecular Formula C35H39F3N8O3
Molecular Weight 676.7 g/mol
Cat. No. B15605276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNms-P715
Molecular FormulaC35H39F3N8O3
Molecular Weight676.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43)
InChIKeyJFOAJUGFHDCBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMS-P715 for MPS1/TTK Kinase Inhibition: A Baseline Procurement Overview for Oncology Research


NMS-P715 is a synthetic, orally bioavailable small-molecule inhibitor of the dual-specificity mitotic kinase MPS1 (TTK) [1]. It binds the ATP pocket in a reversible, time-dependent manner with a K_i of 0.99 nM and inhibits recombinant MPS1 with an IC_50 of 182 nM [2]. The compound belongs to the pyrazolo[4,3-h]quinazoline-3-carboxamide chemical class and was developed by Nerviano Medical Sciences as a tool compound to dissect the spindle assembly checkpoint (SAC) and as a lead for anticancer drug discovery [1].

NMS-P715 Procurement Risk: Why In-Class MPS1 Inhibitors Are Not Interchangeable


MPS1 kinase inhibitors exhibit profoundly divergent selectivity fingerprints, resistance profiles, and cellular functional potencies that preclude casual substitution. NMS-P715 inhibits only three off-target kinases (CK2, MELK, NEK6) below 10 µM, leaving the mitotic kinases Aurora A/B, PLK1, and CDK1 untouched . In contrast, the widely used MPS1 inhibitor reversine also potently inhibits Aurora A (IC_50 ~400 nM) and Aurora B (IC_50 ~500 nM), introducing a confounding antimitotic mechanism unrelated to MPS1 [1]. Similarly, BAY 1217389, despite sub-10 nM potency on MPS1, engages over 15 additional kinases at sub-µM concentrations, including PDGFRβ and JNK family members [2]. Even structurally close analogs of NMS-P715, such as the de-fluorinated Cpd-5, differ dramatically in their susceptibility to the clinically relevant MPS1 C604Y resistance mutation [3]. These data make clear that generic selection of any MPS1 inhibitor without reference to the specific evidence base for NMS-P715 will yield non-equivalent experimental outcomes.

NMS-P715 Quantitative Differentiation Evidence: Head-to-Head MPS1 Inhibitor Comparisons


MPS1 Selectivity vs Reversine: NMS-P715 Spares the Aurora Kinase Axis

NMS-P715 exhibits a fundamentally distinct selectivity profile relative to the commonly used MPS1 inhibitor reversine. In a panel of 60 kinases, NMS-P715 shows no inhibition of Aurora A, Aurora B, CDK2, CDK1, PLK1, or the SAC kinase BUB1 at concentrations up to 10 µM [1]. By contrast, reversine is a well-characterized pan-aurora kinase inhibitor with IC_50 values of approximately 400, 500, and 400 nM for Aurora A, Aurora B, and Aurora C, respectively [2]. This means that at concentrations commonly used for MPS1 inhibition (100–1000 nM), reversine simultaneously engages the Aurora kinase axis, confounding phenotypic interpretation. NMS-P715 at its functional concentration of 1 µM affects only MPS1 and the three low-affinity off-targets CK2, MELK, and NEK6, none of which are core mitotic kinases [1]. This selectivity translates into a cleaner tool for dissecting SAC-specific biology.

MPS1/TTK Kinase selectivity Aurora kinase Mitotic checkpoint

Selectivity Fingerprint vs BAY 1217389: NMS-P715 Offers a Narrower Off-Target Kinase Spectrum

NMS-P715 and BAY 1217389 represent two distinct selectivity paradigms among MPS1 inhibitors. NMS-P715 inhibits only 3 of 60 tested kinases below 10 µM — CK2 (IC_50 5.7 µM), MELK (IC_50 6.01 µM), and NEK6 (IC_50 6.02 µM) — with zero kinases inhibited below 5 µM . BAY 1217389, while ~300-fold more potent on MPS1 (IC_50 0.63 nM vs 182 nM), was tested against the DiscoveRx panel of 395 kinases and found to bind PDGFRβ at <10 nM, Kit at 10–100 nM, and an additional 15+ kinases including CLK1/2/4, JNK1/2/3, p38β, MERTK, and PDGFRα at 100–1,000 nM . This broader engagement profile means that at cellular concentrations (10–100 nM) BAY 1217389 may trigger PDGFR and MAPK pathway responses independent of MPS1 inhibition. NMS-P715 at its typical cellular working concentration of 1 µM engages only MPS1 and the three low-affinity kinases, providing a more restricted pharmacological perturbation .

MPS1 inhibitor Kinase profiling Off-target activity Chemical probe

Cellular MPS1 Inhibitor Potency Ranking: NMS-P715 vs AZ3146, Reversine, MPI-0479605, and Mps1-IN-3

A direct head-to-head proliferation assay in HCT-116 colorectal cancer cells compared five MPS1 inhibitors side-by-side [1]. NMS-P715 achieved a median IC_50 of 171 nM, positioning it in the intermediate potency tier alongside reversine (138 nM) and MPI-0479605 (159 nM), but significantly more potent than AZ3146 (560 nM) and Mps1-IN-3 (1,624 nM). In the DLD-1 colorectal line, NMS-P715 (IC_50 198 nM) again matched reversine (136 nM) and MPI-0479605 (183 nM), while AZ3146 required 719 nM. This rank order is consistent across three cell lines (HCT-116, DLD-1, HeLa). Critically, while reversine and MPI-0479605 exhibit comparable or marginally superior cellular potency, they carry substantial selectivity liabilities (reversine inhibits Aurora A/B/C; MPI-0479605 has only >40-fold selectivity over other kinases ), whereas NMS-P715 combines an IC_50 of ~170–200 nM with a kinase selectivity window of >27-fold against its nearest off-target [REFS-1, REFS-3]. For experiments where both MPS1 potency and target selectivity are required, NMS-P715 represents the balanced choice.

Cellular IC_50 MPS1 inhibitor panel HCT-116 Cancer cell proliferation

Resistance Mutation Profile: NMS-P715 vs Structural Analog Cpd-5 (De-fluorinated Derivative)

The MPS1 gatekeeper-region mutation C604Y confers differential resistance across structurally related MPS1 inhibitors. Using a fluorescence polarization (FP) assay that directly measures MPS1 kinase activity on the KNL1 substrate, NMS-P715 inhibited wild-type MPS1 with an IC_50 of 139 ± 16 nM but lost potency dramatically against the C604Y variant, with an IC_50 of 3,016 ± 534 nM — a 21.7-fold shift [1]. Its close structural analog Cpd-5 (the de-fluorinated derivative, CAS 1202055-34-2) showed both greater potency on wild-type MPS1 (IC_50 9.2 ± 1.6 nM) and better retention against C604Y (IC_50 170 ± 30 nM), representing an 18.5-fold shift [1]. Binding affinity measurements by microscale thermophoresis confirmed this trend: NMS-P715 K_D shifted from 4.7 ± 2.5 nM (WT) to 1,764 ± 204 nM (C604Y), a ~375-fold loss, while Cpd-5 shifted from 1.6 ± 0.2 nM to 471 ± 50 nM, a ~294-fold loss [1]. Crystallographic analysis revealed that the trifluoromethoxy moiety of NMS-P715 (absent in Cpd-5, which bears a methoxy group) sterically clashes with the bulky Tyr604 residue, explaining the differential resistance [1]. Reversine, which lacks this substituent entirely, is fully unaffected by C604Y [1].

Drug resistance MPS1 C604Y mutation Cpd-5 Fluorescence polarization assay

SAC Override Functional Potency: NMS-P715 Cellular EC_50 vs MPS1 Biochemical IC_50

The functional potency of MPS1 inhibitors in cells often diverges from their biochemical IC_50, and this relationship varies by compound. NMS-P715 promotes massive spindle assembly checkpoint (SAC) override with an EC_50 of 65 nM in nocodazole-arrested U2OS osteosarcoma cells, measured by the loss of mitotic arrest maintenance [1]. This functional EC_50 is approximately 2.8-fold lower than the biochemical IC_50 of 182 nM against recombinant MPS1 [1], indicating that partial MPS1 inhibition (~35% target engagement at the EC_50 if linearly extrapolated) is sufficient to collapse the SAC. By comparison, the biochemical-to-functional potency ratio for reversine and other MPS1 inhibitors has not been systematically reported in the same assay format. In a panel of 127 cancer cell lines, NMS-P715 proliferation IC_50 values ranged from 0.192 to 10 µM, with an activity ratio distribution that permits identification of MPS1-dependent vs MPS1-independent lines [1]. This functional EC_50 provides a validated benchmark for cellular target engagement experiments distinct from biochemical IC_50.

Spindle assembly checkpoint SAC override U2OS cells EC_50

NMS-P715 Best-Fit Research and Procurement Application Scenarios


Selective SAC Dissection Without Aurora Kinase Interference

In experiments designed to isolate the role of MPS1-dependent spindle assembly checkpoint signaling in mitotic fidelity, NMS-P715 is the preferred tool compound. Unlike reversine, which co-inhibits Aurora A/B kinases and thereby confounds SAC phenotypes through an independent antimitotic mechanism, NMS-P715 at its functional concentration of 1 µM spares the Aurora kinase axis entirely [1]. This selectivity has been validated in U2OS cells, where NMS-P715 accelerates mitosis approximately 3-fold and induces aneuploidy through SAC override (EC_50 = 65 nM) without the pleiotropic mitotic defects caused by Aurora inhibition [1].

Probe-Grade MPS1 Inhibition in Kinome-Profiling Studies

For chemical proteomics or phosphoproteomics experiments that require a narrow target engagement profile, NMS-P715 offers a substantially cleaner kinome fingerprint than BAY 1217389. With only three off-target kinases inhibited below 10 µM (CK2, MELK, NEK6) and zero below 5 µM, NMS-P715 minimizes confounding phosphorylation signals from PDGFR, JNK, or p38 pathways that are engaged by BAY 1217389 at nanomolar concentrations . The Chemical Probes Portal rates NMS-P715 selectivity at >20-fold against 60 tested kinases [2].

MPS1 Inhibitor Resistance Modeling Using Gatekeeper Mutations

NMS-P715 is uniquely suited for studies of acquired resistance to MPS1-targeted therapy because its trifluoromethoxy moiety creates a specific steric vulnerability to the C604Y gatekeeper mutation. In side-by-side biochemical assays, NMS-P715 loses 21.7-fold potency against C604Y mutant MPS1 (IC_50 shifts from 139 nM to 3,016 nM), whereas the de-fluorinated analog Cpd-5 loses only 18.5-fold and reversine is unaffected [3]. X-ray crystallography has defined the structural basis of this differential resistance, making NMS-P715 the reference compound for structure-based design of resistance-breaking MPS1 inhibitors [3].

In Vivo PDAC Xenograft Studies with Normal Tissue Sparing

For preclinical oncology studies in pancreatic ductal adenocarcinoma (PDAC), NMS-P715 has demonstrated selective growth inhibition of PDAC cell lines (BxPC-3, PANC-1) while sparing adipose-derived mesenchymal stem cells [4]. In the A2780 ovarian cancer xenograft model, oral administration of NMS-P715 at 90 mg/kg/day reduced tumor growth by 53% without marked body weight loss, confirming in vivo tolerability [1]. This therapeutic window, combined with 37% oral bioavailability and favorable pharmacokinetics, positions NMS-P715 as the MPS1 inhibitor of choice for xenograft studies where normal tissue toxicity must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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